molecular formula C18H9Cl2FN4O2S B2376983 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile CAS No. 477298-11-6

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Cat. No.: B2376983
CAS No.: 477298-11-6
M. Wt: 435.25
InChI Key: CATHSBTYULSHLR-CSKARUKUSA-N
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Description

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2FN4O2S and its molecular weight is 435.25. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

(E)-3-aryl-2-(thiazol-2-yl)acrylonitriles have been studied for their reduction properties. Frolov et al. (2005) investigated the reduction of similar compounds with lithium aluminum hydride, resulting in (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov et al., 2005).

2. Application in Chemosensors

Molecules like E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles have been synthesized and characterized for potential application as chemosensors. Hranjec et al. (2012) conducted spectroscopic studies and found that these compounds showed selectivity towards certain cations, indicating their potential use as chemosensors (Hranjec et al., 2012).

3. Biological Activity

Compounds similar to (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile have been synthesized and tested for biological activities. Shen De-long (2010) synthesized 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles and found them to exhibit fungicidal activity (Shen De-long, 2010).

4. Cytotoxic Properties

Studies have been conducted on the cytotoxic properties of similar compounds. Tarleton et al. (2012) explored the development of acrylonitrile derivatives as cytotoxic agents, emphasizing the importance of the cyanide moiety for broad spectrum cytotoxicity (Tarleton et al., 2012).

5. Antimicrobial Applications

(E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which are structurally related, have been investigated for their antimicrobial properties. Liaras et al. (2011) found that these compounds showed potent activity against a range of bacteria and fungi, often exceeding the effectiveness of reference drugs (Liaras et al., 2011).

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)17-9-28-18(24-17)10(7-22)8-23-16-6-12(25(26)27)2-4-15(16)21/h1-6,8-9,23H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATHSBTYULSHLR-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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